molecular formula C14H14N4O4 B5777862 N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5777862
M. Wt: 302.29 g/mol
InChI Key: WEYQHVKMYCTBAV-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a methoxy group at position 4 of the benzene ring, and a nitro group at position 3 of the benzene ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately by reacting 2,4-dimethylpyrimidine with appropriate reagents.

    Coupling Reaction: The final step involves coupling the nitrated benzamide with the pyrimidine derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Reduction: 4-amino-3-nitrobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-methoxy-3-nitrobenzoic acid or 4-methoxy-3-nitrobenzaldehyde.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrimidine ring may also interact with nucleic acids or enzymes, disrupting their normal function and contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide
  • N-(4,6-dimethyl-2-pyrimidinyl)-4-nitrobenzamide
  • N-(4,6-dimethyl-2-pyrimidinyl)-3-nitrobenzamide

Uniqueness

N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-8-6-9(2)16-14(15-8)17-13(19)10-4-5-12(22-3)11(7-10)18(20)21/h4-7H,1-3H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYQHVKMYCTBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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